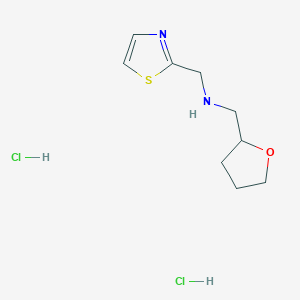

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

描述

属性

IUPAC Name |

1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h3,5,8,10H,1-2,4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKUYCJXJXMCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of Tetrahydrofuran-2-ylmethylamine

This initial step involves reductive amination of tetrahydrofuran-2-carboxaldehyde:

Tetrahydrofuran-2-carboxaldehyde + ammonia → tetrahydrofuran-2-ylmethylamine

Reaction conditions typically include mild heating and the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which facilitate selective reductive amination under controlled pH conditions.

Formation of the Dihydrochloride Salt

The final step involves protonation of the amine with hydrochloric acid:

Amine + HCl → this compound

This step ensures the compound's stability and solubility in aqueous media, facilitating its use in biological applications.

Specific Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Reductive amination | Ammonia, sodium cyanoborohydride | Methanol or ethanol | Mild heating (~25-50°C) | Selective formation of primary amine from aldehyde |

| Amide coupling | 1,3-thiazole-2-carbonyl chloride, triethylamine | Dichloromethane (DCM) or tetrahydrofuran (THF) | 0°C to room temperature | Controlled addition to prevent side reactions |

| Salt formation | Hydrochloric acid | Water or ethanol | Room temperature | Protonation to form dihydrochloride salt |

Research Findings and Data Tables

Research articles and patents reveal two main approaches for synthesizing the core intermediate:

Method A (NaH-mediated alkoxymethylation):

Method B (Potassium carbonate-mediated):

Deprotection and Final Salt Formation:

- Boc-group removal using 4N HCl in 1,4-dioxane

- Protonation with HCl to generate the dihydrochloride salt

Industrial-Scale Synthesis Considerations

Scaling up involves:

- Use of continuous flow reactors for controlled addition of reagents

- Strict temperature control to prevent side reactions

- Purification via chromatography or crystallization to ensure high purity

- Monitoring reaction progress via NMR and HPLC

Summary of Key Research Findings

化学反应分析

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

Reduction: : Reduction reactions can be performed to reduce any functional groups present.

Substitution: : Substitution reactions can occur at the amine or thiazole positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Reagents like hydrochloric acid (HCl) and thionyl chloride (SOCl2) are employed.

Major Products Formed

Oxidation: : Formation of tetrahydrofuran-2-one derivatives.

Reduction: : Formation of reduced amine derivatives.

Substitution: : Formation of various substituted thiazole and tetrahydrofuran derivatives.

科学研究应用

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride have shown promising results in inhibiting tumor growth in preclinical models.

Case Study :

A study published in MDPI demonstrated that thiazole-bearing compounds had IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | HT-29 |

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been documented in various studies. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in epilepsy treatment.

Research Findings :

In a series of experiments, thiazole-integrated compounds were synthesized and tested for their anticonvulsant effects, revealing significant protection against seizures in animal models .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. The incorporation of the tetrahydrofuran moiety may enhance the bioavailability and efficacy of the compound against bacterial strains.

Data Table :

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | [Source] |

| S. aureus | 16 µg/mL | [Source] |

作用机制

The mechanism by which (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Structural and Functional Differences:

Backbone Complexity :

- QZ-6611 features a simple THF-thiazole-amine linkage, while QA-5554 and QE-8168 incorporate fused thiazolo-pyridine systems, which may enhance aromaticity and planar rigidity for receptor binding .

- FM-6113 includes a boronic ester group, enabling Suzuki-Miyaura cross-coupling reactions for further derivatization .

Functional Groups :

- The dihydrochloride salt in QZ-6611 improves solubility, contrasting with the neutral boronic ester in FM-6113 or the carboxylic acid hydrochloride in QE-8168 , which may alter pharmacokinetic properties .

- QA-5554 lacks ionizable groups, suggesting lower aqueous solubility compared to QZ-6611 .

QE-8168’s carboxylic acid group implies additional synthetic steps, such as hydrolysis or carboxylation, compared to the simpler amine functionalization in QZ-6611 .

Research Implications and Limitations

- Biological Activity: Thiazoles are known for antimicrobial and enzyme-inhibitory roles.

- Limitations : Direct pharmacological data for QZ-6611 is absent in the provided evidence. Comparisons are inferred from structural trends in thiazole chemistry.

生物活性

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is a compound characterized by its unique structural features, which include a tetrahydrofuran moiety and a thiazole ring. This combination suggests potential biological activities, particularly in pharmacology and biochemistry. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C₉H₁₆Cl₂N₂OS

- Molecular Weight : 239.21 g/mol

- CAS Number : 1332530-56-9

The compound is classified as an irritant, indicating that caution should be exercised during handling .

Antimicrobial Activity

Research has indicated that compounds containing thiazole and tetrahydrofuran structures often exhibit antimicrobial properties. The presence of these heterocycles is associated with interactions that can disrupt bacterial cell walls or inhibit essential metabolic pathways.

- Mechanism of Action :

- Case Studies :

- A study demonstrated that similar thiazole-containing compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antiviral Activity

Compounds structurally related to (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine have been investigated for their antiviral properties, particularly against HIV.

- Research Findings :

Antitumor Activity

The potential antitumor effects of this compound may also be significant due to its structural components.

- In Vitro Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Compound | Activity | K_i (nM) | IC50 (nM) |

|---|---|---|---|

| Compound A | Antiviral | 0.005 | 8 |

| Compound B | Antimicrobial | 0.068 | 19 |

| Compound C | Antitumor | 1.43 | ND |

This table summarizes the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50) for various compounds with similar structures, highlighting the potential for optimization through structural modifications .

常见问题

Q. How can mechanistic insights into the compound’s degradation pathways inform formulation development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。